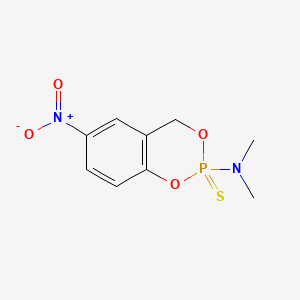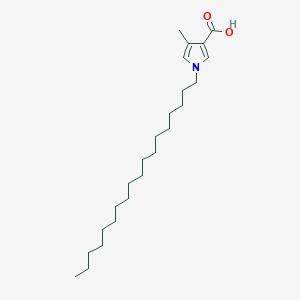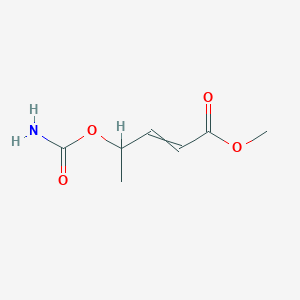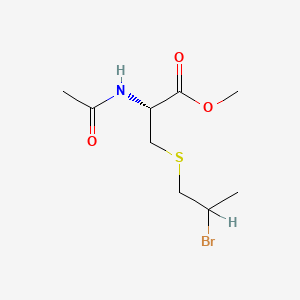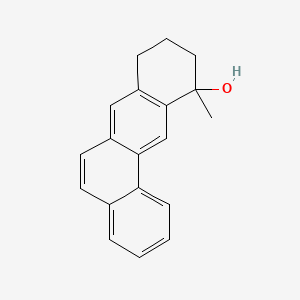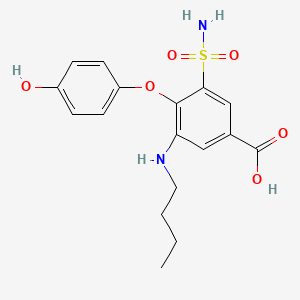
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzoic acid core substituted with butylamino, hydroxyphenoxy, and sulfamoyl groups, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid typically involves multi-step organic reactions. One common synthetic route starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. Subsequent reactions involve the introduction of the hydroxyphenoxy and sulfamoyl groups through nucleophilic substitution and sulfonation reactions, respectively. The final step often includes the coupling of the butylamine to the aromatic ring under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Butylamino)-3-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-methoxyphenoxy)-5-sulfamoylbenzoic acid
- 3-(Butylamino)-4-(4-hydroxyphenoxy)-5-carboxybenzoic acid
Uniqueness
3-(Butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction profiles, making it suitable for specific applications where others may not be as effective.
Properties
CAS No. |
94610-14-7 |
|---|---|
Molecular Formula |
C17H20N2O6S |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
3-(butylamino)-4-(4-hydroxyphenoxy)-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C17H20N2O6S/c1-2-3-8-19-14-9-11(17(21)22)10-15(26(18,23)24)16(14)25-13-6-4-12(20)5-7-13/h4-7,9-10,19-20H,2-3,8H2,1H3,(H,21,22)(H2,18,23,24) |
InChI Key |
SQMCKUGGMUJIRF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC1=C(C(=CC(=C1)C(=O)O)S(=O)(=O)N)OC2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


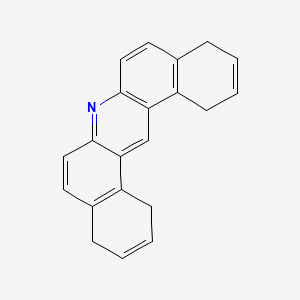
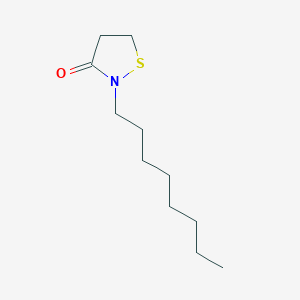
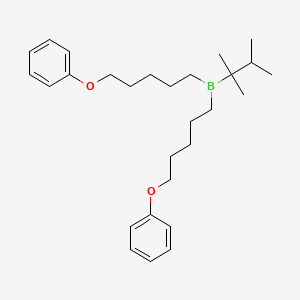

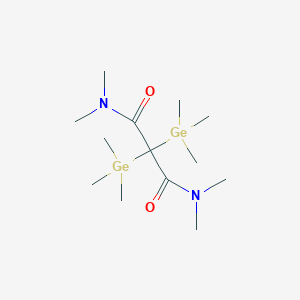
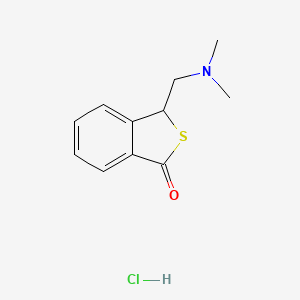

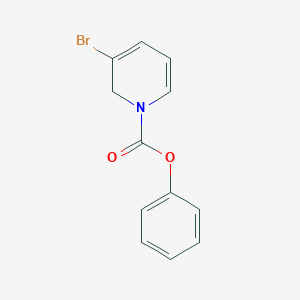
![Thieno[3,4-d]oxazole-2(3H)-thione, tetrahydro-, 5,5-dioxide](/img/structure/B14336171.png)
